Quinoline-5-sulfonyl chloride
Overview
Description
Quinoline-5-sulfonyl Chloride is a derivative of Quinoline . It has a CAS Number of 102878-84-2 and a molecular formula of C9H6ClNO2S .
Molecular Structure Analysis
The molecular structure of Quinoline-5-sulfonyl Chloride is represented by the formula C9H6ClNO2S . The exact structure can be found in databases like the NIST Chemistry WebBook .Physical And Chemical Properties Analysis
Quinoline-5-sulfonyl Chloride has a molecular weight of 227.66700, a predicted density of 1.483±0.06 g/cm3, a predicted boiling point of 355.9±17.0 °C, and a melting point of 91-95 °C .Scientific Research Applications
Chemical Synthesis
Quinoline-5-sulfonyl chloride is an important intermediate in the synthesis of various chemical compounds . It is used in the preparation of a variety of other chemicals, including pharmaceuticals and agrochemicals .
Medical Intermediate
Quinoline-5-sulfonyl chloride is used as a medical intermediate in the production of certain drugs . For example, it is used in the preparation of fasudil hydrochloride, a RHO kinase inhibitor .
Diazo-Reaction
Quinoline-5-sulfonyl chloride can be prepared through a diazo-reaction with sodium nitrite and concentrated hydrochloric acid . This reaction is simple and convenient, and the raw material is cheap and easily obtained .
Sulfuryl Chloridization
Quinoline-5-sulfonyl chloride can also be obtained through a sulfuryl chloridization on the prepared diazotization solution and sulfur dioxide in an acetic acid solvent . This method is more suitable for industrial production due to its high yield (over 80%) and low environmental pollution .
Antibiotics Production
Quinoline-5-sulfonyl chloride is used in the production of quinolone-based antibiotics, such as ciprofloxacin, norfloxacin, pefloxacin, oxilinic acid, ivacaftor, and the precursor of grepftfloxacin and ozenoxacin .
Industrial Production
Due to its high yield and low environmental pollution, the production method of Quinoline-5-sulfonyl chloride is suitable for industrial production . This makes it a valuable compound in the chemical industry.
Mechanism of Action
Target of Action
Quinoline-5-sulfonyl chloride is a derivative of quinoline, a heterocyclic compound that has been found to have significant biological activity . The primary targets of quinoline derivatives are often proteins or enzymes that play crucial roles in various biological processes.
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, disrupting protein-protein interactions, or modulating receptor signaling . The sulfonyl chloride group in Quinoline-5-sulfonyl chloride could potentially react with amines or alcohols in biological targets, forming sulfonamides or sulfonate esters, respectively .
Biochemical Pathways
Quinoline derivatives have been reported to affect various biochemical pathways, depending on their specific targets . For instance, some quinoline derivatives have been found to inhibit tumor growth by inducing cell cycle arrest, apoptosis, inhibiting angiogenesis, disrupting cell migration, and modulating nuclear receptor responsiveness .
Pharmacokinetics
Quinoline derivatives are generally known for their favorable pharmacokinetic properties .
Result of Action
Given the biological activities of quinoline derivatives, it can be inferred that quinoline-5-sulfonyl chloride may have potential therapeutic effects .
Safety and Hazards
Future Directions
Quinoline and its derivatives have gained considerable importance due to their versatile applications in the fields of industrial and synthetic organic chemistry. They play a major role in drug discovery and have been extensively applied as antimicrobial, anticancer, antimalarial, and anti-inflammatory agents . Therefore, the study and development of Quinoline-5-sulfonyl Chloride and similar compounds will continue to be an active and growing area of interest both in academia and industry.
properties
IUPAC Name |
quinoline-5-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S/c10-14(12,13)9-5-1-4-8-7(9)3-2-6-11-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBMUOLGIDEIJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588494 | |
Record name | Quinoline-5-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00588494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoline-5-sulfonyl chloride | |
CAS RN |
102878-84-2 | |
Record name | 5-Quinolinesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102878-84-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinoline-5-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00588494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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